Ac-Phe-NHMe
CAS No.: 17186-60-6
Cat. No.: VC21538866
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17186-60-6 |
---|---|
Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | (2S)-2-acetamido-N-methyl-3-phenylpropanamide |
Standard InChI | InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1 |
Standard InChI Key | RLHSJVFEMKHRDJ-NSHDSACASA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Chemical Identity and Structure
Nomenclature and Basic Information
Ac-Phe-NHMe has several synonyms in the scientific literature, representing the same chemical entity. The compound has well-defined chemical properties that position it as an important tool in peptide chemistry research.
Table 1: Basic Chemical Information of Ac-Phe-NHMe
Parameter | Information |
---|---|
CAS Number | 17186-60-6 |
Molecular Formula | C₁₂H₁₆N₂O₂ |
Molecular Weight | 220.27 g/mol |
IUPAC Name | (2S)-2-acetamido-N-methyl-3-phenylpropanamide |
Common Synonyms | - Nalpha-Acetyl-N-methyl-L-phenylalaninamide - Acetyl-L-phenylalanine methyl amide - Ac-Phe-NHMe |
The compound consists of an acetylated phenylalanine residue with a methylamide group at the C-terminus. This structure represents a simplified model of a phenylalanine residue within a peptide chain, with amide bonds on both the N- and C-termini . The presence of these amide bonds proves significant for the compound's chemical behavior and research applications.
Structural Features
Ac-Phe-NHMe possesses a chiral center at the α-carbon of the phenylalanine residue, specifically maintaining the (S)-configuration characteristic of L-amino acids found in natural proteins. The molecule contains three distinct functional regions:
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An N-terminal acetyl group (Ac-) that mimics a peptide bond
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A phenylalanine residue with its characteristic phenyl side chain
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A C-terminal methylamide group (-NHMe) that similarly represents a peptide bond
This structure makes Ac-Phe-NHMe an excellent model for studying the behavior of phenylalanine within peptide environments, as it replicates the electronic and structural constraints of the amino acid when incorporated into larger peptide chains.
Chemical Reactivity and Electron Transfer Properties
Oxidation Kinetics
One of the most significant properties of Ac-Phe-NHMe is its enhanced reactivity in oxidation reactions compared to analogous structures with ester groups. Research has demonstrated that the amide bonds flanking the phenylalanine residue significantly influence its electron transfer capabilities.
Table 2: Comparison of Second-order Rate Coefficients for NO₃- Reaction with Phenylalanine Derivatives
Compound | k (10⁷ M⁻¹ s⁻¹) |
---|---|
Ac-Phe-OMe | 1.1 |
Ac-Phe-NHMe | 7.6 |
Ac-Phe-NHtBu | 8.4 |
Ac-Phe-NH₂ | 16 |
As shown in Table 2, Ac-Phe-NHMe reacts with the nitrogen trioxide radical (NO₃- ) at a rate almost seven times faster than Ac-Phe-OMe (which has an ester group instead of an amide at the C-terminus). This dramatic difference in reactivity has been attributed to an "amide neighbouring group effect," which facilitates electron transfer from the phenylalanine moiety .
Synthesis and Preparation
General Synthetic Approach
The synthesis of Ac-Phe-NHMe typically follows standard peptide synthesis protocols with specific modifications to achieve the desired terminal groups. The general synthetic pathway involves:
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Protection of the phenylalanine amino group
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Acetylation of the N-terminus
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Activation of the carboxyl group
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Coupling with methylamine to form the C-terminal methylamide
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Deprotection steps as necessary
These procedures generally employ established peptide coupling reagents and can be conducted in solution or potentially on solid support for larger-scale preparations.
Purification and Characterization
After synthesis, Ac-Phe-NHMe typically requires purification through techniques such as crystallization, column chromatography, or high-performance liquid chromatography (HPLC). Characterization is commonly performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Research Applications
Model Compound for Peptide Studies
Ac-Phe-NHMe serves as an important model compound in peptide research, particularly for studying the behavior of phenylalanine residues within protein structures. By representing the amino acid in a context that mimics its natural peptide environment (with amide bonds on both sides), researchers can investigate various properties including:
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Conformational preferences
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Electronic properties
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Interactions with other molecules
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Spectroscopic characteristics
This makes Ac-Phe-NHMe valuable in fundamental studies of protein structure and dynamics.
Photophysical Applications
Ac-Phe-NHMe has applications in photophysical studies aimed at understanding the optical properties of peptides. These investigations contribute to the development of bioimaging techniques and sensing technologies that rely on the intrinsic optical properties of amino acids within peptide structures.
The compound allows researchers to isolate and study the photophysical properties of phenylalanine in a peptide-like environment without the complexity of larger protein structures, providing valuable baseline data for more complex systems.
Biological and Pharmaceutical Relevance
Structure-Activity Relationship Studies
As a well-defined model compound, Ac-Phe-NHMe provides insights into the behavior of phenylalanine residues in biologically active peptides. This information is valuable for structure-activity relationship studies in pharmaceutical research, where understanding the contribution of individual amino acids to peptide function is essential for drug design.
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